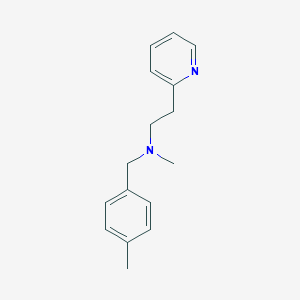
N-(2-fluorophenyl)-2-(2-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluorophenyl)-2-(2-methylphenyl)acetamide, also known as FMA, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. FMA belongs to the family of N-aryl-2-arylpropionamide derivatives, which are known for their analgesic and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of N-(2-fluorophenyl)-2-(2-methylphenyl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. In the study by Kim et al. (2017), this compound was shown to inhibit the activation of microglia and astrocytes by suppressing the nuclear factor-κB (NF-κB) signaling pathway. NF-κB is a transcription factor that plays a crucial role in the regulation of inflammation and immune responses.
In the study by Kim et al. (2018), this compound was found to inhibit the activation of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in the production of pro-inflammatory cytokines. MAPKs are a family of serine/threonine protein kinases that regulate various cellular processes, including inflammation and cell survival.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects in preclinical studies. In the study by Kim et al. (2017), this compound was found to reduce the expression of pro-inflammatory cytokines, such as IL-1β and TNF-α, in the spinal cord of mice with neuropathic pain. The researchers also observed a decrease in the levels of reactive oxygen species (ROS), which are known to contribute to the development of neuropathic pain.
In the study by Kim et al. (2018), this compound was shown to attenuate the infiltration of inflammatory cells, such as neutrophils and macrophages, in the lungs of mice with acute lung injury. The researchers also observed a decrease in the levels of oxidative stress markers, such as malondialdehyde (MDA) and myeloperoxidase (MPO), which are indicative of tissue damage.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-fluorophenyl)-2-(2-methylphenyl)acetamide has several advantages for lab experiments, including its high purity and stability, as well as its ease of synthesis. This compound is also relatively inexpensive compared to other compounds with similar therapeutic potential. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high doses. Therefore, careful dose optimization is necessary for in vivo studies.
Orientations Futures
There are several future directions for the research on N-(2-fluorophenyl)-2-(2-methylphenyl)acetamide. One direction is to investigate the potential of this compound as a therapeutic agent for other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore the anticancer activity of this compound in other types of cancer, such as lung cancer and colon cancer. Additionally, the development of this compound analogs with improved pharmacological properties could lead to the discovery of novel therapeutic agents.
Méthodes De Synthèse
The synthesis of N-(2-fluorophenyl)-2-(2-methylphenyl)acetamide involves the reaction of 2-fluoroaniline with 2-methylphenylacetic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction proceeds through an amide bond formation, resulting in the formation of this compound as a white solid with a melting point of 110-112°C.
Applications De Recherche Scientifique
N-(2-fluorophenyl)-2-(2-methylphenyl)acetamide has been studied for its potential therapeutic applications in various fields of medicine, including pain management, inflammation, and cancer. In a study conducted by Kim et al. (2017), this compound was found to exhibit potent analgesic effects in a mouse model of neuropathic pain. The researchers demonstrated that this compound inhibited the activation of microglia and astrocytes, which are involved in the development of neuropathic pain.
In another study by Kim et al. (2018), this compound was shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in a mouse model of acute lung injury. The researchers suggested that this compound could be a potential therapeutic agent for the treatment of inflammatory diseases.
Furthermore, this compound has been investigated for its anticancer activity. In a study by Li et al. (2018), this compound was found to induce apoptosis, or programmed cell death, in human breast cancer cells. The researchers proposed that this compound could be a promising lead compound for the development of novel anticancer agents.
Propriétés
Formule moléculaire |
C15H14FNO |
|---|---|
Poids moléculaire |
243.28 g/mol |
Nom IUPAC |
N-(2-fluorophenyl)-2-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C15H14FNO/c1-11-6-2-3-7-12(11)10-15(18)17-14-9-5-4-8-13(14)16/h2-9H,10H2,1H3,(H,17,18) |
Clé InChI |
FKTACXDHLMQPRE-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CC(=O)NC2=CC=CC=C2F |
SMILES canonique |
CC1=CC=CC=C1CC(=O)NC2=CC=CC=C2F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(2-methoxyphenyl)propanamide](/img/structure/B248850.png)

![N-{[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methyl}-2-furamide](/img/structure/B248855.png)

![4-(4-ethoxyphenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248861.png)
![3-(4-chlorophenyl)-4-(4-ethoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248862.png)
![3-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B248863.png)
![4-(2,5-dimethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B248864.png)
![4-(2-ethoxyphenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248866.png)
![3-(4-chlorophenyl)-4-(3-fluorophenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248868.png)
![4-(2-methylphenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248871.png)
![3-(4-chlorophenyl)-4-(2-methylphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248872.png)